A Comprehensive Technical Guide to the Synthesis and Characterization of 7-(difluoromethyl)-1,4-oxazepane Hydrochloride
A Comprehensive Technical Guide to the Synthesis and Characterization of 7-(difluoromethyl)-1,4-oxazepane Hydrochloride
Executive Summary
This technical guide provides a detailed, scientifically-grounded methodology for the synthesis and comprehensive characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS No: 2059988-56-4)[1][2][3]. The incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a critically important strategy in modern medicinal chemistry. This moiety can enhance metabolic stability, modulate the pKa of nearby functional groups, and act as a bioisostere for other functionalities, thereby improving drug potency and pharmacokinetic profiles[4]. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the causal reasoning behind the selection of specific synthetic routes and analytical techniques. The guide outlines a modern, modular synthetic approach and establishes a self-validating system for structural confirmation and purity assessment, ensuring high scientific integrity.
Introduction: The Strategic Importance of Fluorinated Oxazepanes
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in numerous biologically active compounds[5][6]. Its conformational flexibility allows it to present substituents in three-dimensional space in a manner that can optimize interactions with biological targets. When combined with fluorine, particularly the difluoromethyl group, the resulting structures become highly valuable in drug discovery[7][8]. The CF₂H group is a unique hydrogen-bond donor and can significantly alter the basicity of the adjacent amine, which can enhance bioavailability and cell permeability[9].
Despite their potential, the synthesis of functionalized cyclic fluorinated amines can be challenging, often requiring hazardous reagents or lengthy synthetic sequences[7][8][10]. This guide details a robust and modular strategy inspired by modern photoredox catalysis, which offers a more accessible and efficient pathway to the target compound, 7-(difluoromethyl)-1,4-oxazepane, and its subsequent conversion to the stable hydrochloride salt for handling and formulation.
Synthetic Strategy and Rationale
A robust synthesis requires a logical and efficient plan. Our approach is based on a modular, multi-component reaction followed by a photoredox-catalyzed cyclization, a state-of-the-art method for constructing cyclic fluoroamines[8][10]. This strategy offers significant advantages in terms of accessibility of starting materials and operational simplicity.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule, 7-(difluoromethyl)-1,4-oxazepane hydrochloride, begins with the final salt formation step, leading back to the free amine. The core 1,4-oxazepane ring is envisioned to be formed via an intramolecular radical cyclization of a suitable acyclic precursor. This precursor, a β-bromodifluoroalkyl amine, can be assembled through a modular three-component coupling of an amino alcohol, an aldehyde, and a bromodifluoromethyl source. This modularity is key, allowing for potential diversification if needed.
Proposed Forward Synthesis: A Modular Photoredox Approach
The proposed three-step synthesis is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of the Acyclic Amine Precursor The synthesis begins with a three-component coupling reaction involving 2-aminoethanol, an appropriate aldehyde (e.g., an alkenyl aldehyde like 4-pentenal), and bromodifluoroacetic acid. This reaction constructs the acyclic β-bromodifluoroalkyl amine, which is the direct precursor for the key cyclization step. This approach is highly efficient for creating the necessary substrate in a single operation from readily available starting materials[8][10].
Step 2: Photoredox-Catalyzed Radical Cyclization This is the key ring-forming step. The acyclic precursor undergoes an intramolecular cyclization catalyzed by a photoredox catalyst, such as an iridium complex (e.g., Ir(ppy)₃), under visible light irradiation. The catalyst, upon excitation by blue LEDs, reduces the C-Br bond of the bromodifluoromethyl group to generate a radical. This radical then adds to the pendant alkene in a 7-exo-dig cyclization, which is a favored ring-closure pathway, to form the seven-membered oxazepane ring. A hydrogen atom transfer (HAT) agent, such as tris(trimethylsilyl)silane (TTMSS), quenches the resulting carbon-centered radical to yield the desired 7-(difluoromethyl)-1,4-oxazepane free base[8][10]. This method avoids harsh reagents and provides excellent functional group tolerance.
Step 3: Formation and Purification of the Hydrochloride Salt The purified free base is converted to its hydrochloride salt to improve stability and handling properties. This is achieved by treating a solution of the amine in a suitable organic solvent (e.g., diethyl ether or 2-propanol) with a solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl)[11][12]. The resulting salt typically precipitates and can be isolated by filtration and purified by recrystallization, often from a solvent system like 2-propanol and diethyl ether, to remove any final impurities[13].
Caption: Proposed workflow for the synthesis and purification of the target compound.
Comprehensive Characterization Protocol
Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the highest degree of confidence in the result[14].
Spectroscopic and Chromatographic Workflow
The characterization workflow integrates Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Caption: Integrated workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table summarizes the expected analytical data for 7-(difluoromethyl)-1,4-oxazepane hydrochloride.
| Analysis Type | Technique | Expected Result | Rationale / Key Features |
| Structure | ¹H NMR | Triplet (1H) at ~5.8-6.2 ppm (J ≈ 56 Hz); Multiplets (9H) for oxazepane ring protons. | The CF₂H proton appears as a characteristic triplet due to coupling with two equivalent fluorine atoms. The hydrochloride salt form may cause peak broadening for protons near the nitrogen. |
| Structure | ¹³C NMR | Triplet (1C) at ~115-120 ppm (J ≈ 240 Hz); Multiple peaks for oxazepane ring carbons. | The carbon of the CF₂H group shows a large one-bond C-F coupling, splitting the signal into a triplet. |
| Structure | ¹⁹F NMR | Doublet (2F) at ~ -120 to -130 ppm (J ≈ 56 Hz). | The two fluorine atoms are chemically equivalent and couple to the single proton of the CF₂H group, resulting in a doublet[9][15]. |
| Molecular Weight | ESI-MS | [M+H]⁺ for the free base at m/z 152.0881. | Electrospray ionization in positive mode will detect the protonated free base (C₆H₁₁F₂NO). High-resolution mass spectrometry (HRMS) confirms the elemental composition[16][17]. |
| Purity | RP-HPLC | Single major peak with >95% purity. | Reversed-phase HPLC with UV detection is a standard method for assessing the purity of small organic molecules, including hydrochloride salts[3][13]. |
Detailed Experimental Procedures
Disclaimer: These procedures are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Synthesis of 7-(difluoromethyl)-1,4-oxazepane (Free Base)
A. Preparation of the Acyclic Precursor
-
To a stirred solution of 2-aminoethanol (1.0 eq) and 4-pentenal (1.0 eq) in a suitable solvent like acetonitrile (0.2 M) at room temperature, add bromodifluoroacetic acid (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the acyclic β-bromodifluoroalkyl amine precursor.
B. Photoredox-Catalyzed Cyclization
-
In a Schlenk tube, dissolve the purified acyclic precursor (1.0 eq), Ir(ppy)₃ (1-2 mol%), and a hydrogen atom source like TTMSS (1.5 eq) in degassed acetonitrile (0.01 M)[8].
-
Add a base such as diisopropylethylamine (DIPEA) (2.0 eq)[8].
-
Irradiate the stirred mixture with blue LEDs (450 nm) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford pure 7-(difluoromethyl)-1,4-oxazepane as a free base.
Preparation of 7-(difluoromethyl)-1,4-oxazepane Hydrochloride
-
Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or 2-propanol[13].
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (1.1 eq) dropwise with stirring[11].
-
A white precipitate should form. Continue stirring at 0 °C for 30 minutes and then allow it to stand for an additional 1-2 hours.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude hydrochloride salt.
-
For further purification, recrystallize the salt from a suitable solvent system, such as hot 2-propanol, followed by cooling and precipitation with diethyl ether[13].
Analytical Characterization Protocols
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the final hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze via electrospray ionization (ESI) on a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain both low-resolution and high-resolution mass data[16].
-
HPLC Analysis: Prepare a stock solution of the sample at 1 mg/mL in a mobile phase-compatible solvent (e.g., water/acetonitrile). Analyze on a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% TFA) and UV detection (e.g., at 210 nm).
Conclusion
This guide provides a comprehensive and technically detailed framework for the synthesis and characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. By leveraging a modern photoredox-catalyzed cyclization, this valuable fluorinated heterocyclic building block can be accessed in a modular and efficient manner. The described multi-faceted characterization workflow ensures a self-validating confirmation of the final product's structure and purity, adhering to the highest standards of scientific integrity. The methodologies and rationale presented herein are designed to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this and related compounds in their discovery programs.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Highly Diastereoselective Synthesis of α-Difluoromethyl Amines from N-tert-Butylsulfinyl Ketimines. Angewandte Chemie International Edition, 49(40), 7233-7236. [Link]
-
Charlesworth, N. G., et al. (2024). Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv. [Link]
-
Charlesworth, N. G., et al. (2024). Modular synthesis of cyclic β-difluoroamines. Chemical Communications. [Link]
-
Charlesworth, N. G., et al. (2024). Modular Synthesis of Cyclic β-Difluoroamines. ResearchGate. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
- Google Patents. (1967).
-
Kiselyov, A. S., & Piatnitski, E. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
-
NextSDS. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information. NextSDS. [Link]
-
Fu, K.-Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Induced Difluoromethylation. Pharmaceuticals, 15(12), 1552. [Link]
-
PubChemLite. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). PubChemLite. [Link]
-
Wang, H.-Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
-
Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. Wiley. [Link]
-
D'Ascenzio, N., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Omega. [Link]
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. nextsds.com [nextsds.com]
- 3. 2059988-56-4|7-(Difluoromethyl)-1,4-oxazepane hydrochloride|BLD Pharm [bldpharm.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modular synthesis of cyclic β-difluoroamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. chemrxiv.org [chemrxiv.org]
- 11. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. PubChemLite - 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO) [pubchemlite.lcsb.uni.lu]
